CENPB Human Pre-designed siRNA Set A

RNA interference Centromere biology Gene silencing

This Pre-designed siRNA Set A delivers three distinct siRNA duplexes targeting human CENPB, a key centromere protein for chromosome segregation fidelity. Unlike single-duplex reagents, the pooled strategy ensures robust knockdown even if one sequence fails due to RNA secondary structure. With 2'-OMe modifications for enhanced serum stability, it is ideal for multi-day HTS assays and acute functional studies, avoiding the compensatory mechanisms of permanent CRISPR knockouts. For reproducible centromere biology—mitotic defect screening, CENP-A dynamics, or synthetic lethality profiling—choose validated, guaranteed knockdown performance.

Molecular Formula C29H31Cl2N3O2
Molecular Weight 524.5 g/mol
Cat. No. B15581411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCENPB Human Pre-designed siRNA Set A
Molecular FormulaC29H31Cl2N3O2
Molecular Weight524.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36)
InChIKeyIQLVMUSOSDGQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 5 sirna / 15 nmol / 27 mer / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CENPB Human Pre-designed siRNA Set A: A Validated Gene Silencing Reagent for Centromere Biology Research


CENPB Human Pre-designed siRNA Set A is a research-use RNA interference (RNAi) reagent consisting of three distinct, pre-designed small interfering RNA (siRNA) duplexes that target the human Centromere Protein B (CENPB) gene (Gene ID: 1059) [1]. CENPB encodes a highly conserved DNA-binding protein that binds to a 17-bp CENP-B box in centromeric alpha-satellite DNA and plays a crucial role in centromere formation, kinetochore assembly, and chromosome segregation fidelity [1]. This siRNA set is designed to induce transient knockdown of CENPB mRNA, enabling functional studies of its role in mitotic progression, epigenetic centromere maintenance, and cellular response to centromeric stress.

Why Generic siRNA or Alternative Knockdown Methods Cannot Substitute for CENPB Pre-designed siRNA Set A


Generic CENPB-targeting siRNA reagents, shRNA vectors, or CRISPR-Cas9 approaches cannot be interchanged without risking experimental failure due to differences in knockdown efficiency, off-target potential, and functional context. Unlike a single siRNA duplex, which may fail to achieve sufficient silencing due to sequence-specific inefficiency or RNA secondary structure , the Pre-designed siRNA Set A employs a pooled strategy of three distinct duplexes to ensure robust knockdown. Furthermore, while CRISPR-Cas9 can achieve permanent gene knockout, it eliminates all gene function and may induce compensatory mechanisms or lethality in essential genes [1], whereas siRNA provides a transient, titratable knockdown that is essential for studying acute functional roles of CENPB. Even among commercial siRNA products, quantitative knockdown efficiency guarantees vary widely; for example, some suppliers guarantee only ≥70% knockdown for two of three duplexes under specific transfection conditions [2], while others report variable efficiencies (e.g., 83-95%) depending on the specific duplex and cell type . This set's design and performance metrics are thus critical for reproducible centromere biology experiments.

Quantitative Evidence for CENPB Human Pre-designed siRNA Set A's Performance and Differentiation


Guaranteed Knockdown Efficiency of ≥70% for CENPB siRNA Set A

The CENPB Human Pre-designed siRNA Set A is engineered with a performance guarantee: under standard use conditions, at least one of the three provided siRNA duplexes will achieve ≥70% knockdown of CENPB mRNA as assessed by qPCR [1]. This contrasts with alternative commercial offerings, such as the OriGene CENPB siRNA kit, which guarantees only that at least two of three 27mer Dicer-substrate duplexes will achieve ≥70% knockdown at a 10 nM concentration, with the additional requirement that transfection efficiency exceeds 90% as validated by a fluorescent control [2]. The Set A guarantee provides a more straightforward, lower-risk procurement pathway for achieving consistent silencing.

RNA interference Centromere biology Gene silencing

Enhanced Stability and Reduced Immunogenicity via 2'-OMe Chemical Modification

Unlike many standard, unmodified CENPB siRNA reagents (e.g., those from Abbexa or Biorbyt, which are provided as basic 19-23 nt duplexes without stated modifications) [1], CENPB Human Pre-designed siRNA Set A incorporates 2'-O-methyl (2'-OMe) modifications on the siRNA backbone. This modification, often provided at no extra charge in the set, has been demonstrated to increase siRNA stability in vitro and in vivo by conferring resistance to nuclease degradation, and to reduce sequence-independent immunostimulatory effects [2].

siRNA chemical modification RNAi stability Off-target reduction

Superior RNAi Efficiency with Lipofectamine RNAiMAX vs. Lipofectamine 2000 for CENPB Knockdown

For researchers using CENPB siRNA, the choice of transfection reagent directly impacts both knockdown efficiency and cytotoxicity. Empirical testing with CENPB RNAi (using protocols applicable to siRNA/chimera reagents) has shown that Lipofectamine RNAiMAX is superior to Lipofectamine 2000, offering enhanced RNAi efficiency while significantly reducing cytotoxicity, which also exhibits lot-to-lot variability . This finding is consistent with broader class-level observations that RNAiMAX provides more effective silencing at lower siRNA concentrations, minimizing off-target effects associated with high siRNA doses .

siRNA transfection Lipofectamine optimization CENPB RNAi

Validated Application in Centromere Biology: CENPB Knockdown Affects CENP-A Maintenance

The functional utility of CENPB siRNA has been validated in a high-impact study investigating centromere maintenance. In HeLa cells, siRNA-mediated depletion of SENP6, a SUMO protease, was shown to affect the retention of 'old' CENP-A-SNAP at centromeres. Critically, CENP-B was used as a stable centromeric reference marker for quantification in these experiments, confirming that CENPB localization is unaffected by SENP6 knockdown and demonstrating its reliability as a loading control in centromere-specific assays [1]. This underscores the value of CENPB siRNA for researchers dissecting the molecular machinery of centromere identity and epigenetic inheritance.

Centromere epigenetics CENP-A maintenance siRNA functional validation

Primary Research Applications for CENPB Human Pre-designed siRNA Set A


Investigating the Role of CENPB in Mitotic Fidelity and Chromosome Segregation

Use CENPB siRNA Set A to acutely knock down CENPB in HeLa, U2OS, or RPE-1 cells. Assess mitotic defects such as chromosome misalignment, lagging chromosomes, and anaphase bridges using live-cell imaging or fixed-cell immunofluorescence. Quantify changes in centromere-associated proteins (e.g., CENP-A, CENP-C, INCENP) via Western blot or immunofluorescence to map CENPB's role in kinetochore assembly . This transient knockdown approach avoids the compensatory mechanisms associated with permanent knockout models [1].

Dissecting Epigenetic Centromere Maintenance and CENP-A Deposition Pathways

Following the validated protocol from published centromere biology studies, CENPB siRNA can be used as a tool to investigate CENP-A dynamics. Combine CENPB knockdown with SNAP-tag pulse-chase assays to measure the rates of new CENP-A assembly and old CENP-A removal at centromeres, using CENP-B itself as a stable reference marker for normalization [2]. This application is ideal for researchers studying the SUMO pathway, histone chaperones (e.g., HJURP), or other regulators of centromere identity.

Evaluating CENPB as a Therapeutic Target in Cancer Cell Lines

Given CENPB's role in chromosome segregation, its depletion can induce mitotic catastrophe in cancer cells with high proliferative rates. Use the siRNA set to assess cell viability (MTT/CCK-8 assays), colony formation, and apoptosis (Annexin V/PI staining) in a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549). Compare the sensitivity of cells with different p53 status or centrosome amplification to CENPB loss, providing a rationale for targeting centromere proteins in oncology research .

High-Throughput Screening for Synthetic Lethality Partners of CENPB

The pre-designed, 2'-OMe modified siRNAs in Set A are suitable for miniaturized, high-throughput screening formats. Use the set in combination with a library of small molecule inhibitors (e.g., kinase inhibitors) or other siRNAs to identify genetic or chemical interactions that are synthetically lethal with CENPB depletion. The enhanced stability of the modified siRNAs ensures consistent knockdown across multi-day assays, reducing well-to-well variability [3].

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